molecular formula C11H16N2O3 B13869127 2-Amino-6-(1-aminobutan-2-yloxy)benzoic acid

2-Amino-6-(1-aminobutan-2-yloxy)benzoic acid

Cat. No.: B13869127
M. Wt: 224.26 g/mol
InChI Key: SIEPRIGPDRULHH-UHFFFAOYSA-N
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Description

2-Amino-6-(1-aminobutan-2-yloxy)benzoic acid is an organic compound that belongs to the class of aminobenzoic acids These compounds are characterized by the presence of an amino group attached to the benzene ring, along with other functional groups that contribute to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(1-aminobutan-2-yloxy)benzoic acid typically involves multi-step organic reactions. One common method involves the reaction of 2-aminobenzoic acid with 1-aminobutan-2-ol under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters and can lead to higher yields and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(1-aminobutan-2-yloxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-Amino-6-(1-aminobutan-2-yloxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-6-(1-aminobutan-2-yloxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzoic acid: A simpler analog with similar chemical properties but lacking the additional functional groups.

    4-Aminobenzoic acid: Another analog with the amino group in a different position on the benzene ring.

    2-Amino-6-fluorobenzoic acid: A fluorinated analog with different electronic properties.

Uniqueness

2-Amino-6-(1-aminobutan-2-yloxy)benzoic acid is unique due to the presence of both amino and butan-2-yloxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

2-amino-6-(1-aminobutan-2-yloxy)benzoic acid

InChI

InChI=1S/C11H16N2O3/c1-2-7(6-12)16-9-5-3-4-8(13)10(9)11(14)15/h3-5,7H,2,6,12-13H2,1H3,(H,14,15)

InChI Key

SIEPRIGPDRULHH-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)OC1=CC=CC(=C1C(=O)O)N

Origin of Product

United States

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